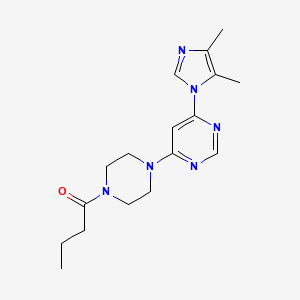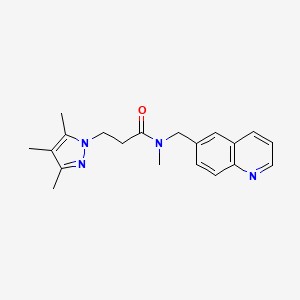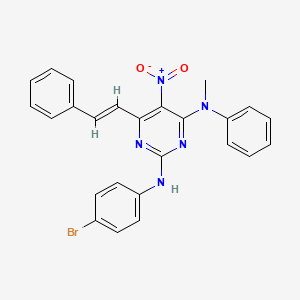![molecular formula C17H24N2O3S B5341299 1-{1-[(4-methylbenzyl)sulfonyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5341299.png)
1-{1-[(4-methylbenzyl)sulfonyl]piperidin-3-yl}pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-[(4-methylbenzyl)sulfonyl]piperidin-3-yl}pyrrolidin-2-one, also known as MPSP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPSP belongs to the class of piperidin-3-ylpyrrolidin-2-one compounds and has been shown to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 1-{1-[(4-methylbenzyl)sulfonyl]piperidin-3-yl}pyrrolidin-2-one is not well understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound has also been shown to inhibit the activity of inflammatory mediators such as prostaglandins and cytokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the activity of inflammatory mediators. This compound has also been shown to have anxiolytic and antidepressant effects by modulating the activity of neurotransmitters. In addition, this compound has been shown to have a protective effect on the brain by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1-{1-[(4-methylbenzyl)sulfonyl]piperidin-3-yl}pyrrolidin-2-one has several advantages for lab experiments. It has been shown to have low toxicity and high selectivity for its target receptors. This compound is also stable and can be easily synthesized in large quantities. However, there are also limitations to using this compound in lab experiments. The exact mechanism of action is not well understood, and there is limited information on the pharmacokinetics and pharmacodynamics of this compound.
Orientations Futures
There are several future directions for the study of 1-{1-[(4-methylbenzyl)sulfonyl]piperidin-3-yl}pyrrolidin-2-one. One potential area of research is the development of this compound as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the study of the pharmacokinetics and pharmacodynamics of this compound. This information could be used to develop more effective dosing strategies and improve the safety profile of this compound. Finally, the development of new synthetic methods for this compound could lead to the discovery of new compounds with even greater therapeutic potential.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant effects. It has also been studied for its potential use as a treatment for neuropathic pain, anxiety, and depression. While there are still limitations to using this compound in lab experiments, there are several future directions for the study of this compound that could lead to the development of new and more effective treatments for a wide range of diseases.
Méthodes De Synthèse
The synthesis of 1-{1-[(4-methylbenzyl)sulfonyl]piperidin-3-yl}pyrrolidin-2-one involves the reaction of 4-methylbenzenesulfonyl chloride with piperidine-3-carboxylic acid followed by the reaction with 2-pyrrolidinone. The final product is obtained after purification by column chromatography. The synthesis of this compound is a multi-step process and requires expertise in organic chemistry.
Applications De Recherche Scientifique
1-{1-[(4-methylbenzyl)sulfonyl]piperidin-3-yl}pyrrolidin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been studied for its potential use as a treatment for neuropathic pain, anxiety, and depression. In addition, this compound has been shown to have a protective effect on the brain and may have potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-[1-[(4-methylphenyl)methylsulfonyl]piperidin-3-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-14-6-8-15(9-7-14)13-23(21,22)18-10-2-4-16(12-18)19-11-3-5-17(19)20/h6-9,16H,2-5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHAHRQFRONNIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCCC(C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-chloro-1-benzothien-3-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5341235.png)

![2-[(2-chloro-6-fluorobenzyl)amino]-1-butanol hydrochloride](/img/structure/B5341246.png)
![2-[1-(4-bromophenyl)ethylidene]hydrazinecarboximidamide](/img/structure/B5341253.png)

![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5341261.png)
![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5341268.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5341285.png)
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5341291.png)
![4-[(2-chlorobenzyl)oxy]-N-4H-1,2,4-triazol-3-ylbenzamide](/img/structure/B5341292.png)


![N-(4-methoxyphenyl)-6-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5341312.png)
![N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5341331.png)